1-Methyltetrazole
Overview
Description
1-Methyltetrazole is a heterocyclic organic compound with the molecular formula C2H4N4. It is a derivative of tetrazole, which consists of a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Tetrazole derivatives have been used in the development of various drugs, including antibacterial, anti-allergic, and anti-inflammatory medications .
Mode of Action
This inhibition is believed to contribute to their efficacy as antifungal drugs .
Biochemical Pathways
Tetrazoles, including 1-Methyltetrazole, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This suggests that they may interact with biochemical pathways in a manner similar to carboxylic acids.
Pharmacokinetics
Tetrazoles are known to be resistant to biological degradation, which may enhance their bioavailability .
Result of Action
The inhibition of the fungal enzyme cytochrome p450 by tetrazole derivatives is believed to have a positive effect on their toxicity compared to other fungicidal preparations .
Action Environment
The synthesis of tetrazole derivatives has been reported to occur readily in water, suggesting that aqueous environments may facilitate their action .
Biochemical Analysis
Biochemical Properties
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Cellular Effects
Tetrazoles have been shown to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Molecular Mechanism
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This property allows them to interact with biomolecules in a similar manner to carboxylic acids, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, suggesting that they may interact with similar enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyltetrazole can be synthesized through several methods. One common approach involves the reaction of methylamine with sodium azide in the presence of a catalyst such as zinc chloride. The reaction typically occurs in an aqueous medium and proceeds under mild conditions .
Another method involves the cycloaddition of methyl isocyanide with azides. This reaction is often carried out in the presence of a copper catalyst and under microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Methyltetrazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens, alkyl halides; reactions often require the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted tetrazoles depending on the substituent used.
Scientific Research Applications
1-Methyltetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biochemistry, this compound is used in the synthesis of nucleotides and nucleosides.
Medicine: This compound is explored for its potential pharmacological properties, including antimicrobial and antifungal activities.
Comparison with Similar Compounds
5-Methyl-1H-tetrazole: A similar compound with a methyl group at the 5-position instead of the 1-position.
1-Phenyl-1H-tetrazole: A derivative with a phenyl group attached to the tetrazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl group at the 1-position enhances its stability and reactivity compared to other tetrazole derivatives. This makes it particularly useful in applications requiring robust and reactive intermediates .
Properties
IUPAC Name |
1-methyltetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c1-6-2-3-4-5-6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAFFHIGWTVZOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168195 | |
Record name | 1H-Tetrazole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-77-9 | |
Record name | 1H-Tetrazole, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Tetrazole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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